8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a complex organic compound belonging to the class of tetrahydrobenzo[naphthyridine] derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The molecular formula for this compound is , with a molecular weight of approximately 214.26 g/mol.
This compound is classified under heterocyclic compounds, specifically as a naphthyridine derivative. Its structural features include a fused bicyclic system that incorporates nitrogen atoms, which are characteristic of naphthyridines. The compound is synthesized through various chemical reactions involving starting materials such as anthranilic acid derivatives and piperidinones, which are common precursors in organic synthesis.
The synthesis of 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one typically involves several steps:
For example, one synthetic route described involves the reaction of 2-amino-5-cyanobenzoic acid with N-substituted piperidin-4-one in POCl₃ at elevated temperatures to yield intermediates that can be further processed to obtain the target compound .
The molecular structure of 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one can be represented as follows:
The structure consists of a bicyclic system where the naphthyridine ring is fused with a tetrahydropyridine moiety. The presence of the methyl group at position 8 contributes to its unique chemical properties.
8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one can participate in various chemical reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or for creating derivatives with novel properties .
The mechanism of action for 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one primarily relates to its interaction with biological targets such as enzymes or receptors. For instance:
The physical properties of 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one include:
Chemical properties include its solubility in organic solvents such as dichloromethane and its reactivity towards electrophiles due to the presence of nitrogen atoms in its structure.
8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one has potential applications in various scientific fields:
The tetracyclic compound 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one represents a synthetically versatile and biologically significant member of the 1,6-naphthyridine family. Characterized by a benzo-fused tetrahydronaphthyridine core, this scaffold has emerged as a privileged structure in medicinal chemistry due to its dual capacity for targeting non-traditional virulence factors and modulating bacterial resistance mechanisms. With the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol, its structural complexity enables diverse biological interactions while maintaining drug-like properties [5].
Naphthyridines constitute a class of nitrogen-containing heterocycles featuring fused pyridine rings, with six possible structural isomers distinguished by nitrogen atom positions. The 1,6-naphthyridine isomer—exemplified by 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one—is characterized by a bridgehead nitrogen at position 1 and a saturated ring system that confers conformational flexibility (Figure 1) [2] [10]. Key structural features include:
Table 1: Molecular Features of 8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Property | Value/Description | |
---|---|---|
IUPAC Name | 8-Methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
Molecular Formula | C₁₃H₁₄N₂O | |
Molecular Weight | 214.26 g/mol | |
CAS Registry Number | 1355226-54-8 | |
Hydrogen Bond Acceptors | 3 (N₂O) | |
Hydrogen Bond Donors | 1 (N-H group) | |
Topological Polar Surface Area | 45.3 Ų | |
Melting Point | 120–121 °C (light-yellow crystals) | [5] |
The scaffold's synthetic accessibility typically involves multi-step condensation reactions. A representative route starts with anthranilic acid derivatives undergoing phosphorus oxychloride-mediated cyclization with N-substituted piperidin-4-ones, followed by functionalization at position 8 [8]. The methyl group at C8 significantly enhances lipophilicity (cLogP ≈ 3.41), impacting membrane permeability and target engagement [8]. Unlike planar 1,8-naphthyridines (e.g., nalidixic acid), its partially saturated rings enable distinct three-dimensional binding with biological targets, reducing off-target effects [7] [10].
The therapeutic exploration of naphthyridines began with the 1967 approval of nalidixic acid (1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid) for urinary tract infections. This first-generation compound functioned as a DNA gyrase inhibitor, establishing the antimicrobial potential of naphthyridine scaffolds [7] [10]. Subsequent research revealed limitations in spectrum and resistance development, prompting investigations into structurally distinct naphthyridines like 1,6-naphthyridines.
The 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one gained prominence for targeting virulence-associated enzymes rather than essential bacterial survival pathways. Key milestones include:
Table 2: Evolution of Enzyme Inhibitors Derived from Naphthyridine Scaffolds
Era | Target Class | Representative Agents | Mechanistic Insight | |
---|---|---|---|---|
1960s-1980s | DNA Gyrase | Nalidixic acid, Enoxacin | Inhibition of bacterial DNA replication | |
1990s-2000s | mART Toxins | PJ34, NAP (1,8-naphthalimide) | Competitive NAD⁺ displacement in toxin active sites | |
2010s-Present | PDE5, Virulence Factors | Tetrahydrobenzo[1,6]naphthyridinones | Allosteric modulation; anti-virulence disarming | [3] [7] [8] |
The escalating crisis of multidrug-resistant (MDR) pathogens necessitates therapeutic strategies circumventing conventional bactericidal mechanisms. 8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one derivatives address this through:
Anti-Virulence Mechanisms:
Synergy with Antibiotics:Studies demonstrate that 1,6-naphthyridine derivatives lacking intrinsic antibacterial activity (MIC ≥ 1,024 µg/mL) significantly potentiate fluoroquinolones against MDR strains:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7